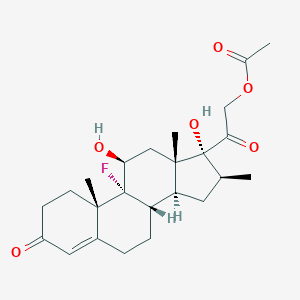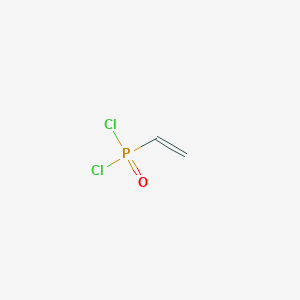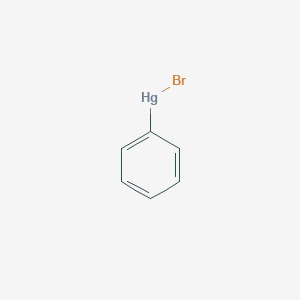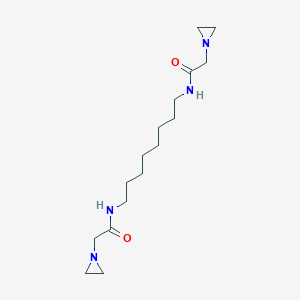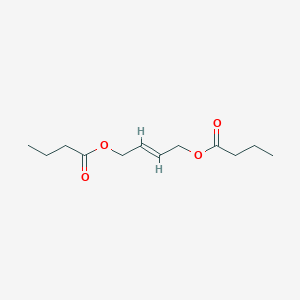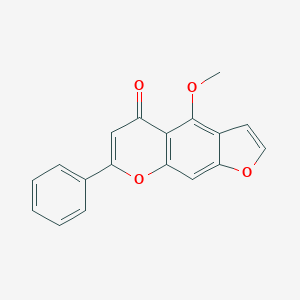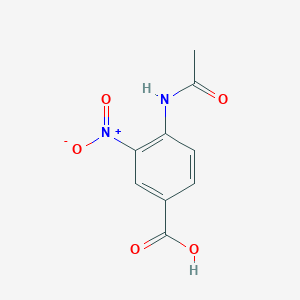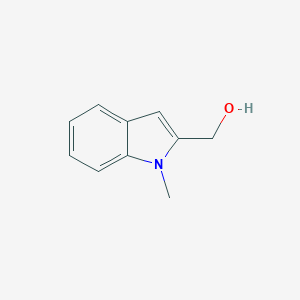
(1-甲基-1H-吲哚-2-基)甲醇
描述
“(1-methyl-1H-indol-2-yl)methanol” is a chemical compound with the molecular formula C10H11NO . It is a significant heterocyclic system in natural products and drugs . It plays a crucial role in cell biology and has attracted increasing attention in recent years due to its application as biologically active compounds for the treatment of various disorders .
Synthesis Analysis
The synthesis of indole derivatives, including “(1-methyl-1H-indol-2-yl)methanol”, has been a subject of interest among researchers . For instance, the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and K2CO3 in toluene provided 2-(2-nitrophenyl)acrylate in good yield .
Molecular Structure Analysis
The molecular structure of “(1-methyl-1H-indol-2-yl)methanol” is characterized by the presence of a 1H-indol-2-yl group and a methyl group attached to it . The InChI key for this compound is XEEANGGQJOWRTG-UHFFFAOYSA-N .
Chemical Reactions Analysis
“(1-methyl-1H-indol-2-yl)methanol” can be used as a reactant for the synthesis of various compounds. For instance, it can be used in the synthesis of Oxazino[4,3-a]indoles, 2-arylsulfonylmethyl-3-piperazinylmethylindole derivatives as 5-HT6 receptor ligands, and SR13668, which is designed to mimic the unique anticancer mechanisms of dietary indole-3-carbinol to block Akt signaling .
Physical And Chemical Properties Analysis
“(1-methyl-1H-indol-2-yl)methanol” is a solid substance with a molecular weight of 161.2 . The InChI key for this compound is XEEANGGQJOWRTG-UHFFFAOYSA-N .
科学研究应用
Synthesis of Oxazino [4,3-a]indoles
“(1-methyl-1H-indol-2-yl)methanol” can be used as a reactant for the synthesis of Oxazino [4,3-a]indoles . These compounds are part of a larger class of molecules known as heterocyclic compounds, which are widely used in medicinal chemistry due to their diverse biological activities.
Development of 5-HT6 Receptor Ligands
This compound can also be used in the development of 2-arylsulfonylmethyl-3-piperazinylmethylindole derivatives, which act as 5-HT6 receptor ligands . The 5-HT6 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a promising target for the treatment of cognitive disorders, including Alzheimer’s disease.
Anticancer Research
“(1-methyl-1H-indol-2-yl)methanol” is used in the design of SR13668, a compound that mimics the unique anticancer mechanisms of dietary indole-3-carbinol to block Akt signaling . Akt signaling is a cellular pathway that is often dysregulated in cancers, leading to increased cell survival and growth.
Development of Melatoninergic Agents
This compound is used in the synthesis of azido- and isothiocyanato-substituted indoles, which act as melatoninergic agents . These agents can mimic the effects of melatonin, a hormone that regulates sleep-wake cycles.
Starter in Indole Chemistry
“(1-methyl-1H-indol-2-yl)methanol” is a useful starter in indole chemistry . Indole is a key structure in many natural and synthetic compounds, and this compound can be used as a starting point for synthesizing a wide variety of indole derivatives.
Pharmaceutical Intermediates
It is used as an active pharmaceutical ingredient and hence used as pharmaceutical intermediates . Pharmaceutical intermediates are crucial in the production of bulk drugs and play a vital role in the drug development process.
Organic Synthesis
“(1-methyl-1H-indol-2-yl)methanol” is also used as a raw material in organic synthesis . Organic synthesis is a method of preparation of organic compounds from readily available ones and is a very important aspect of organic chemistry.
Suzuki-Miyaura Coupling
This compound can be used as a reactant for Suzuki-Miyaura coupling . The Suzuki-Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, used to synthesize carbon-carbon bonds, and is a powerful tool in organic chemistry.
安全和危害
未来方向
Indole derivatives, including “(1-methyl-1H-indol-2-yl)methanol”, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They can be used to treat various disorders, including cancer, microbial infections, and different types of disorders in the human body . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives have attracted the attention of the chemical community .
属性
IUPAC Name |
(1-methylindol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-9(7-12)6-8-4-2-3-5-10(8)11/h2-6,12H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNHWHPOWRDOGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304276 | |
| Record name | (1-methyl-1H-indol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-indol-2-yl)methanol | |
CAS RN |
1485-22-9 | |
| Record name | 1485-22-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165233 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-methyl-1H-indol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B73360.png)
![1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B73362.png)
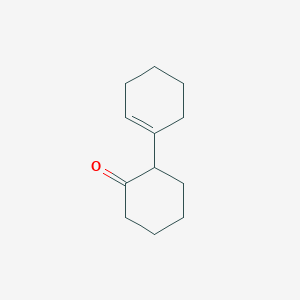
phosphonium bromide](/img/structure/B73364.png)
![2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide](/img/structure/B73367.png)

